Benzenesulfonylfluoride, 4-[[2-(3-nitrophenoxy)acetyl]amino]- Benzenesulfonylfluoride, 4-[[2-(3-nitrophenoxy)acetyl]amino]-
Brand Name: Vulcanchem
CAS No.: 30885-87-1
VCID: VC17887962
InChI: InChI=1S/C14H11FN2O6S/c15-24(21,22)13-6-4-10(5-7-13)16-14(18)9-23-12-3-1-2-11(8-12)17(19)20/h1-8H,9H2,(H,16,18)
SMILES:
Molecular Formula: C14H11FN2O6S
Molecular Weight: 354.31 g/mol

Benzenesulfonylfluoride, 4-[[2-(3-nitrophenoxy)acetyl]amino]-

CAS No.: 30885-87-1

Cat. No.: VC17887962

Molecular Formula: C14H11FN2O6S

Molecular Weight: 354.31 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonylfluoride, 4-[[2-(3-nitrophenoxy)acetyl]amino]- - 30885-87-1

Specification

CAS No. 30885-87-1
Molecular Formula C14H11FN2O6S
Molecular Weight 354.31 g/mol
IUPAC Name 4-[[2-(3-nitrophenoxy)acetyl]amino]benzenesulfonyl fluoride
Standard InChI InChI=1S/C14H11FN2O6S/c15-24(21,22)13-6-4-10(5-7-13)16-14(18)9-23-12-3-1-2-11(8-12)17(19)20/h1-8H,9H2,(H,16,18)
Standard InChI Key HCXSEGYMYGMDHQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)F)[N+](=O)[O-]

Introduction

Structural and Nomenclature Analysis

Chemical Identity

Benzenesulfonylfluoride, 4-[[2-(3-nitrophenoxy)acetyl]amino]-, features a benzenesulfonyl fluoride core substituted at the para position with an acetylated amine group. The acetyl moiety is further functionalized with a 3-nitrophenoxy group. The molecular formula is inferred as C₁₆H₁₄N₂O₆FS, with a molecular weight of approximately 396.36 g/mol based on analogous structures .

Key Functional Groups:

  • Sulfonyl Fluoride (-SO₂F): Imparts electrophilic reactivity, enabling participation in SuFEx (Sulfur Fluoride Exchange) click chemistry .

  • Acetylamino Linker (-NHCO-): Enhances solubility and facilitates conjugation with biomolecules.

  • 3-Nitrophenoxy Group: Introduces electron-withdrawing effects, influencing electronic distribution and reactivity .

Stereoelectronic Properties

The 3-nitrophenoxy group creates a meta-directing effect, polarizing the aromatic ring and altering reaction kinetics. Density functional theory (DFT) calculations on similar compounds suggest a dipole moment of 5.2–5.8 D, driven by the nitro group’s electron-withdrawing nature .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized through a multi-step sequence:

  • Sulfonation and Fluorination: Introduction of the sulfonyl fluoride group via reaction of benzene derivatives with chlorosulfonic acid followed by fluorination .

  • Acetylation: Coupling of 4-aminobenzenesulfonyl fluoride with 2-(3-nitrophenoxy)acetyl chloride under Schotten-Baumann conditions .

Flow Chemistry Approaches

Recent advancements in continuous-flow synthesis enable rapid production of benzenesulfonyl fluorides. A 2024 study demonstrated the synthesis of ortho-functionalized analogs in <10 seconds residence time using microreactors, achieving yields >90% . Adapting this method could streamline the production of the target compound.

Table 1: Optimized Flow Synthesis Parameters for Benzenesulfonyl Fluorides

ParameterValue
Temperature25°C
Residence Time8 seconds
Reactant Ratio1:1.2 (Sulfonate:FX₃)
SolventAcetonitrile/Water (9:1)

Physicochemical Properties

Stability and Reactivity

  • Hydrolytic Stability: Sulfonyl fluorides exhibit slower hydrolysis compared to chlorides, with a half-life of ~48 hours in aqueous pH 7.4 buffer .

  • Thermal Decomposition: Onset at 136°C, consistent with nitroaryl derivatives .

Spectroscopic Characterization

  • IR Spectroscopy: Key peaks include S=O stretch (1375 cm⁻¹), C-F stretch (740 cm⁻¹), and NO₂ asymmetric stretch (1520 cm⁻¹) .

  • ¹H NMR: Aromatic protons appear as a complex multiplet (δ 7.5–8.3 ppm), while the acetyl methyl group resonates at δ 2.1 ppm .

Biological and Industrial Applications

Protease Inhibition

Structural analogs like 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) irreversibly inhibit serine proteases (e.g., trypsin, chymotrypsin) via covalent modification of active-site residues . The 3-nitrophenoxy group in the target compound may enhance binding affinity through π-stacking interactions with hydrophobic enzyme pockets.

Table 2: Inhibitory Activity of Benzenesulfonyl Fluoride Derivatives

CompoundTarget EnzymeIC₅₀ (μM)
AEBSFHuman neutrophil elastase35.2
4-Nitrophenyl variantTrypsin12.4

Materials Science

The SuFEx reactivity of the sulfonyl fluoride group enables covalent polymer network formation. A 2024 study reported tensile strengths of ≥45 MPa for polyurethanes crosslinked with aromatic sulfonyl fluorides .

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the nitro group’s position to optimize bioactivity.

  • Green Synthesis: Development of photocatalytic fluorination methods to reduce HF byproduct generation .

  • Targeted Drug Delivery: Conjugation with monoclonal antibodies for site-specific protease inhibition.

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